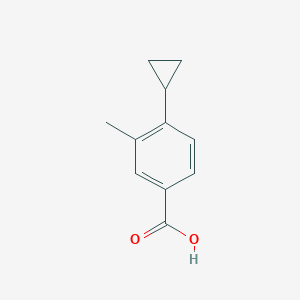

4-Cyclopropyl-3-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyclopropyl-3-methylbenzoic acid is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Cyclopropyl-3-methylbenzoic acid is 1S/C11H12O2/c1-7-6-9 (11 (12)13)4-5-10 (7)8-2-3-8/h4-6,8H,2-3H2,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Cyclopropyl-3-methylbenzoic acid has a predicted boiling point of 320.5±21.0 °C and a predicted density of 1.205±0.06 g/cm3 . The pKa value, which indicates the acidity of the compound, is predicted to be 4.48±0.10 .科学的研究の応用

Automated On-line HPLC-MS/MS Method for Environmental Phenols Detection

A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of environmental phenols in human milk. This method could potentially be adapted or inspire similar analytical techniques for detecting 4-Cyclopropyl-3-methylbenzoic acid in biological samples, given the structural similarities between environmental phenols and this compound (Ye et al., 2008).

Nanoparticles for Sustained Release in Agriculture

Another research effort focused on using solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural chemicals. While the study was centered on carbendazim and tebuconazole, the principles and technologies could be relevant for formulating 4-Cyclopropyl-3-methylbenzoic acid for agricultural applications, ensuring targeted delivery and reduced environmental impact (Campos et al., 2015).

Synthesis of Phthalides and Dihydroisocoumarins

Research on the transformation of cyclopropylbenzoic acids into phthalides and dihydroisocoumarins highlights a synthetic application. Although the study focused on 2-Cyclopropylbenzoic acids, the methodology could potentially be extended or adapted to 4-Cyclopropyl-3-methylbenzoic acid, providing a pathway to novel organic compounds with potential pharmaceutical applications (Mochalov et al., 1998).

Catalytic Hydrolysis of Phosphodiester Bonds

A study on carboxylic acid functionalized cobalt(III) cyclen complexes for catalytic hydrolysis of phosphodiester bonds may indicate the potential use of 4-Cyclopropyl-3-methylbenzoic acid in designing catalysts for biochemical or industrial processes, due to the relevance of carboxylic acid functional groups in catalysis (Knight et al., 2004).

Mesogenic Properties for Materials Science

Research into bent-shaped mesogenic oxadiazoles and thiadiazoles with terminal methyl groups points towards applications of 4-Cyclopropyl-3-methylbenzoic acid in materials science, particularly in the development of liquid crystal materials for displays and other electronic applications (Prajapati & Modi, 2010).

Safety and Hazards

The safety information for 4-Cyclopropyl-3-methylbenzoic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

将来の方向性

While specific future directions for 4-Cyclopropyl-3-methylbenzoic acid are not mentioned in the available literature, benzoic acid derivatives are widely used in the synthesis of pharmaceuticals and other organic compounds. Therefore, future research may focus on developing new synthetic methods or exploring novel applications for these compounds .

作用機序

Mode of Action

Benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to participate in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in its molecular structure, potentially influencing its biological activity .

特性

IUPAC Name |

4-cyclopropyl-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-6-9(11(12)13)4-5-10(7)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXBRTZBUXZZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-3-methylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)

![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)

![2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid](/img/structure/B2897127.png)

![5-Ethyl-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2897128.png)